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Compound of Interest

Compound Name: N-(1-Oxotridecyl)glycine-d2

Cat. No.: B15138085

Introduction

N-acylglycines are a class of endogenous lipid signaling molecules found in various
mammalian tissues and fluids.[1][2] They are formed through the conjugation of a fatty acid
with glycine, a process catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[1][3]
[4] These molecules are implicated in various physiological processes, making their accurate
guantification essential for understanding their role in health and disease. N-(1-
Oxotridecyl)glycine, a member of this family with a 13-carbon acyl chain, is one such molecule
of interest in lipidomics research.

The "gold standard" for quantitative analysis in lipidomics is liquid chromatography-tandem
mass spectrometry (LC-MS/MS).[5] However, the accuracy of LC-MS/MS can be affected by
variations in sample extraction, matrix effects, and instrument response.[6] To correct for these
variables, a stable isotope-labeled internal standard is employed. N-(1-Oxotridecyl)glycine-d2
is a deuterated analog of the endogenous lipid and serves as an ideal internal standard for its
guantification. Because it is nearly identical chemically and chromatographically to the analyte,
it co-elutes and experiences similar ionization and fragmentation, but is differentiated by its
mass, allowing for precise and accurate measurement through isotopic dilution.[7][8]

Application Note

Principle of Use: Stable Isotope Dilution for Quantitative Mass Spectrometry
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N-(1-Oxotridecyl)glycine-d2 is intended for use as an internal standard in the quantitative
analysis of N-(1-Oxotridecyl)glycine. A known concentration of the deuterated standard is
spiked into a biological sample prior to lipid extraction and analysis. During LC-MS/MS
analysis, the analyte and the internal standard are monitored simultaneously using Multiple
Reaction Monitoring (MRM). The ratio of the peak area of the endogenous analyte to the peak
area of the known-concentration internal standard is used to construct a calibration curve and
accurately calculate the concentration of the analyte in the unknown sample.[7][9] This method
effectively normalizes for any sample loss during preparation and corrects for matrix-induced
ion suppression or enhancement, ensuring high precision and accuracy.[6]

Primary Applications:

o Quantitative Lipidomics: Accurate determination of endogenous N-(1-Oxotridecyl)glycine
concentrations in plasma, serum, urine, and tissue homogenates.[10][11]

o Metabolic Studies: Investigating the biosynthesis and degradation pathways of long-chain N-
acylglycines.[1][12]

o Biomarker Discovery: Quantifying changes in N-(1-Oxotridecyl)glycine levels in response to
disease, drug treatment, or other physiological stimuli.

Quantitative Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method
for the quantification of N-acylglycines using a deuterated internal standard. Data is
representative and based on published methods for similar analytes.[10][13][14]
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Parameter

Typical Performance

Description

Linearity (r?)

>0.99

The coefficient of
determination for the
calibration curve, indicating a
strong linear relationship
between concentration and

response.[10]

Lower Limit of Quantification
(LLOQ)

0.5-10 ng/mL

The lowest concentration of
the analyte that can be reliably
quantified with acceptable

precision and accuracy.

Intra-day Precision (%CV)

< 10%

The coefficient of variation for
replicate measurements of
quality control samples within

the same analytical run.[13]

Inter-day Precision (%CV)

< 15%

The coefficient of variation for
replicate measurements of
quality control samples across
different analytical runs on
different days.[13]

Accuracy (% Recovery)

90 - 110%

The closeness of the
measured concentration to the
true nominal concentration,
determined using spiked

quality control samples.[10]

Visualized Pathways and Workflows
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N-Acylglycine Biosynthesis Pathway
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Click to download full resolution via product page

Caption: Biosynthesis of N-(1-Oxotridecyl)glycine from its fatty acid precursor.

Lipidomics Quantification Workflow

Sample Preparation Analysis & Data Processing

Biological Sample Spike with Lipid Extraction Dry & Reconstitute LC-MS/MS Analysis Peak Integration Quantification via
(e.g., Plasma) N-(1-Oxotridecyl)glycine-d2 (e.g., MTBE Method) vy (MRM Mode) & Ratio Calculation Calibration Curve

Click to download full resolution via product page
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Caption: General workflow for quantification using an internal standard.

Detailed Experimental Protocol

This protocol describes the quantification of N-(1-Oxotridecyl)glycine in human plasma using
liquid-liquid extraction and UPLC-MS/MS.

1. Materials and Reagents

e N-(1-Oxotridecyl)glycine (Analyte Standard)

e N-(1-Oxotridecyl)glycine-d2 (Internal Standard, 1S)

e Human Plasma (K2-EDTA)

e Methanol (LC-MS Grade)

» Methyl-tert-butyl ether (MTBE, HPLC Grade)

e Acetonitrile (LC-MS Grade)

o Water (LC-MS Grade)

e Formic Acid (LC-MS Grade)

e Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards and Internal Standard Solution
e Analyte Stock (1 mg/mL): Dissolve 1 mg of N-(1-Oxotridecyl)glycine in 1 mL of methanol.

o Calibration Standards: Serially dilute the Analyte Stock in methanol to prepare a series of
working standards. These will be used to spike into a surrogate matrix (e.g., water or
stripped plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

¢ Internal Standard Working Solution (100 ng/mL): Prepare a solution of N-(1-
Oxotridecyl)glycine-d2 in methanol.

3. Sample Preparation (MTBE Extraction)
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Thaw plasma samples on ice.

To a 1.5 mL microcentrifuge tube, add 50 L of plasma sample, calibrator, or quality control
sample.

Add 10 pL of the Internal Standard Working Solution (100 ng/mL) to every tube.

Add 200 pL of methanol and vortex for 10 seconds to precipitate proteins.

Add 750 pL of MTBE and vortex vigorously for 1 minute.

Incubate at room temperature for 10 minutes.

Add 150 pL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
Centrifuge at 14,000 x g for 5 minutes at 4°C.

Carefully transfer the upper organic layer (~700 pL) to a new 1.5 mL tube, avoiding the
protein interface.

Dry the organic extract under a gentle stream of nitrogen.

Reconstitute the dried lipid film in 100 pL of the initial mobile phase (e.g., 95:5
Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an LC vial for analysis.

. UPLC-MS/MS Method
UPLC System: Waters ACQUITY UPLC or equivalent
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 pm)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 0.4 mL/min

Column Temperature: 40°C
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« Injection Volume: 5 pL

e Gradient:

0.0 min: 5% B

[¢]

1.0 min: 5% B

[e]

[e]

8.0 min: 95% B

9.0 min: 95% B

(¢]

9.1 min: 5% B

[¢]

[¢]

10.0 min: 5% B (Re-equilibration)
e Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP or Waters Xevo TQ-S)
 lonization Mode: Electrospray lonization (ESI), Positive
e Monitoring Mode: Multiple Reaction Monitoring (MRM)
o Key Parameters (Hypothetical):
o lonSpray Voltage: +5500 V
o Temperature: 500°C

o Curtain Gas: 30 psi
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Precursor lon Product lon ) Collision
Compound Dwell Time (ms)
(m/z) (m/z) Energy (V)
N-(1-
Oxotridecyl)glyci 272.2 76.1 50 25
ne
N-(1-
Oxotridecyl)glyci 274.2 76.1 50 25
ne-d2 (I1S)

(Note: Exact m/z values and collision energies should be optimized empirically on the specific
instrument used).

5. Data Analysis and Quantification

 Integrate the chromatographic peaks for both the analyte and the internal standard MRM
transitions.

o Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

o Construct a calibration curve by plotting the peak area ratio versus the nominal concentration
for the prepared calibration standards.

o Apply a linear regression model (typically with 1/x or 1/x2 weighting) to the calibration curve.

o Determine the concentration of N-(1-Oxotridecyl)glycine in the unknown samples by
interpolating their peak area ratios from the regression line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4847626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4847626/
https://www.semanticscholar.org/paper/N-FATTY-ACYLGLYCINES%3A-UNDERAPPRECIATED-FATTY-ACID-Anderson-Merkler/71a934d1c008930d50470e3725218ac8ec0a7f67
https://www.semanticscholar.org/paper/N-FATTY-ACYLGLYCINES%3A-UNDERAPPRECIATED-FATTY-ACID-Anderson-Merkler/71a934d1c008930d50470e3725218ac8ec0a7f67
https://www.researchgate.net/figure/Proposed-pathways-for-the-biosynthesis-of-the-N-acylglycines-PFAMs-and-N-acyldopamines_fig1_299443749
https://www.mdpi.com/2218-273X/9/12/822
https://pubmed.ncbi.nlm.nih.gov/21469951/
https://pubmed.ncbi.nlm.nih.gov/21469951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11415014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11415014/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/NACRW_2019_P_64_LCMS_8060_Deuterated_Analogues_as_IS_in_Cannabis_Matrices_2c150106e5/NACRW-2019_P-64_LCMS-8060_Deuterated-Analogues-as-IS-in-Cannabis-Matrices.pdf
https://www.cerilliant.com/Shoponline/OpenDocument.aspx?DocumentId=389
https://pmc.ncbi.nlm.nih.gov/articles/PMC8742608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8742608/
https://pubmed.ncbi.nlm.nih.gov/22265487/
https://pubmed.ncbi.nlm.nih.gov/22265487/
https://pubmed.ncbi.nlm.nih.gov/22265487/
https://www.researchgate.net/publication/322890653_A_novel_method_for_quantitation_of_acylglycines_in_human_dried_blood_spots_by_UPLC-tandem_mass_spectrometry
https://digitalcommons.usf.edu/cgi/viewcontent.cgi?params=/context/chm_facpub/article/1023/&path_info=J._Lipid_Res._2016_Jeffries_781_90.pdf
https://www.researchgate.net/publication/355244309_Quantitative_analysis_of_urine_acylglycines_by_ultra-performance_liquid_chromatography-tandem_mass_spectrometry_UPLC-MSMS_Reference_intervals_and_disease_specific_patterns_in_individuals_with_organic_
https://pubmed.ncbi.nlm.nih.gov/12560353/
https://pubmed.ncbi.nlm.nih.gov/12560353/
https://pubmed.ncbi.nlm.nih.gov/12560353/
https://www.benchchem.com/product/b15138085#application-of-n-1-oxotridecyl-glycine-d2-in-lipidomics
https://www.benchchem.com/product/b15138085#application-of-n-1-oxotridecyl-glycine-d2-in-lipidomics
https://www.benchchem.com/product/b15138085#application-of-n-1-oxotridecyl-glycine-d2-in-lipidomics
https://www.benchchem.com/product/b15138085#application-of-n-1-oxotridecyl-glycine-d2-in-lipidomics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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